molecular formula C13H17NO2 B13119929 Methyl(3S,4R)-4-(p-tolyl)pyrrolidine-3-carboxylate

Methyl(3S,4R)-4-(p-tolyl)pyrrolidine-3-carboxylate

Cat. No.: B13119929
M. Wt: 219.28 g/mol
InChI Key: FNKALRYQAVQRDR-NWDGAFQWSA-N
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Description

Methyl(3S,4R)-4-(p-tolyl)pyrrolidine-3-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(3S,4R)-4-(p-tolyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as p-tolylamine and a suitable chiral precursor.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving a nucleophilic substitution or a condensation reaction.

    Esterification: The carboxylate group is introduced through an esterification reaction, where the carboxylic acid is reacted with methanol in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors to ensure high yield and purity.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl(3S,4R)-4-(p-tolyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield p-tolyl ketone, while reduction may produce the corresponding alcohol.

Scientific Research Applications

Methyl(3S,4R)-4-(p-tolyl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It could be investigated for its therapeutic potential in treating various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl(3S,4R)-4-(p-tolyl)pyrrolidine-3-carboxylate involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in the body.

    Pathways Involved: It could modulate biochemical pathways, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

    Methyl(3S,4R)-4-phenylpyrrolidine-3-carboxylate: Similar structure but with a phenyl group instead of a p-tolyl group.

    Methyl(3S,4R)-4-(m-tolyl)pyrrolidine-3-carboxylate: Similar structure but with a meta-tolyl group.

Uniqueness

Methyl(3S,4R)-4-(p-tolyl)pyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of the p-tolyl group, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl (3S,4R)-4-(4-methylphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C13H17NO2/c1-9-3-5-10(6-4-9)11-7-14-8-12(11)13(15)16-2/h3-6,11-12,14H,7-8H2,1-2H3/t11-,12+/m0/s1

InChI Key

FNKALRYQAVQRDR-NWDGAFQWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CNC[C@H]2C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)C2CNCC2C(=O)OC

Origin of Product

United States

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